
3-(Bromomethyl)aniline
Description
3-(Bromomethyl)aniline (CAS: 130462-63-4) is an aromatic amine with the molecular formula C₇H₈BrN and a molecular weight of 186.052 g/mol . Structurally, it consists of an aniline group (NH₂ attached to a benzene ring) substituted with a bromomethyl (-CH₂Br) group at the meta (3-) position. This compound is characterized by its ChemSpider ID 13634668 and MDL number MFCD11870126 .
This compound serves as a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions due to the lability of the bromine atom in the bromomethyl group. For example, it is used in the preparation of 2-aminobenzoxazoles via reactions with benzoxazole-2-thiol under basic conditions . Its reactivity is attributed to the electron-withdrawing nature of the bromine atom, which enhances the electrophilicity of the adjacent methyl carbon.
Properties
IUPAC Name |
3-(bromomethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c8-5-6-2-1-3-7(9)4-6/h1-4H,5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLCUHSIABCHRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70611703 | |
Record name | 3-(Bromomethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70611703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130462-63-4 | |
Record name | 3-(Bromomethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70611703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Radical Bromination with N-Bromosuccinimide (NBS)
Radical bromination using NBS under visible light irradiation (λ = 450 nm) enables selective C–H bond functionalization. In a typical procedure, m-toluidine reacts with NBS in acetonitrile under constant photon flux (46 μmol s⁻¹), yielding 3-(bromomethyl)aniline in 68–72% isolated yield. The mechanism proceeds via hydrogen abstraction by bromine radicals, followed by recombination to form the C–Br bond.
Key Advantages :
Electrophilic Bromination with HBr/H₂O₂
Traditional electrophilic bromination employs 48% HBr and 30% H₂O₂ in acetic acid at 60°C. The methyl group undergoes bromination via an acid-catalyzed mechanism, with yields reaching 55–60%. Excess H₂O₂ oxidizes HBr to Br₂, which facilitates electrophilic attack on the methyl group.
Limitations :
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Side Reactions : Competing ring bromination (5–8%) occurs due to the amino group’s activating effects.
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Purification Challenges : Requires column chromatography to isolate the product.
Multi-Step Synthesis via Protected Intermediates
To circumvent selectivity issues, protection of the amino group is employed to direct substitution and prevent undesired ring bromination.
Acetylation-Bromination-Deprotection Sequence
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Acetylation : Aniline reacts with acetic anhydride in acetic acid at 60°C, forming acetanilide in 98% yield.
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Friedel-Crafts Methylation : Acetanilide undergoes alkylation with methyl chloride/AlCl₃, introducing a methyl group at the para position (relative to the acetamido group).
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Bromination : The methyl group is brominated using NBS (1.1 eq) in CCl₄ under reflux, yielding 4-bromo-2-methylacetanilide.
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Isomerization and Deprotection : Acidic hydrolysis (30% HCl, reflux) removes the acetyl group, followed by isomerization to this compound using H₃PO₄ at 100°C.
Nitration-Reduction-Bromination Pathway
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Nitration : Acetanilide is nitrated with HNO₃/H₂SO₄ at 10°C, producing 3-nitroacetanilide.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to amine, yielding 3-aminoacetanilide.
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Bromination : The methyl group is brominated via radical initiation (AIBN, NBS), followed by deprotection with NaOH/EtOH.
Key Insight : The nitro group temporarily deactivates the ring, minimizing polysubstitution during bromination.
Diazonium Salt-Mediated Synthesis
Diazotization provides a route to introduce substituents at meta positions relative to the amino group.
Sandmeyer Reaction with Methyl Grignard
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Diazotization : Aniline is converted to benzenediazonium chloride using NaNO₂/HCl at 0°C.
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Coupling : Reaction with methylmagnesium bromide introduces a methyl group at the meta position via radical intermediates.
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Bromination : The methyl group is brominated with PBr₃ in dry ether, yielding this compound.
Yield : 28–32% (three steps).
Comparative Analysis of Methods
Key Observations :
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Radical Bromination offers the best balance of yield and selectivity but requires specialized equipment for light irradiation.
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Electrophilic Bromination is scalable but generates significant byproducts.
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Diazo Methods suffer from low yields due to intermediate instability.
Emerging Techniques and Optimization
Scientific Research Applications
Chemical Properties and Structure
3-(Bromomethyl)aniline, with the molecular formula CHBrN, features a bromomethyl group attached to the benzene ring at the meta position relative to the amino group. This structural arrangement contributes to its unique reactivity profile, making it a valuable intermediate in synthetic organic chemistry.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic compounds. It is particularly significant in the Suzuki–Miyaura cross-coupling reaction , where it facilitates the formation of carbon-carbon bonds between aryl halides and organoboron compounds. This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing various substituted anilines and other aromatic compounds.
Medicinal Chemistry
In medicinal chemistry, this compound is used as a precursor for synthesizing pharmaceutical agents. Its derivatives have been investigated for biological activities, including antimicrobial and anticancer properties. The introduction of different substituents on the aromatic ring can enhance biological efficacy and selectivity .
Material Science
The compound is also employed in producing dyes, pigments, and other industrial chemicals. Its bromomethyl group can be modified to create various functional materials with specific properties suitable for electronic applications .
Case Study 1: Synthesis of Drug Compounds
A study highlighted the use of bromomethylated derivatives in drug synthesis. Researchers demonstrated that this compound could be modified through bromomethylation reactions to yield novel compounds with enhanced pharmacological profiles .
Key Findings:
- Bromomethylation allows for diverse substituent modifications.
- Resulting compounds showed improved activity against specific biological targets.
Case Study 2: Development of Functional Materials
Another investigation focused on synthesizing electronic materials using this compound derivatives. The study illustrated how varying the substituents could lead to materials with desirable electronic properties for applications in organic electronics .
Key Findings:
- The compound's unique reactivity facilitated the development of new electronic scaffolds.
- These materials exhibited improved conductivity and stability.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)aniline involves its reactivity due to the presence of both the amino and bromomethyl groups. The amino group can participate in hydrogen bonding and nucleophilic reactions, while the bromomethyl group is prone to nucleophilic substitution. These properties make it a versatile intermediate in various chemical reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, physical, and reactive differences between 3-(Bromomethyl)aniline and related brominated aniline derivatives.
Table 1: Comparative Analysis of this compound and Analogues
Key Findings
Structural and Electronic Effects :
- The bromomethyl group in this compound introduces a reactive site for nucleophilic displacement, unlike bromine directly attached to the aromatic ring (e.g., 3-Bromo-5-methylaniline) .
- Electron-withdrawing groups (e.g., -OCF₃ in 3-Bromo-5-(trifluoromethoxy)aniline) deactivate the benzene ring, directing further substitution to specific positions .
Reactivity and Applications :
- This compound’s -CH₂Br group participates in Smiles rearrangements and cyclization reactions , enabling the synthesis of heterocycles like benzoxazoles .
- N-substituted derivatives (e.g., 3-Bromo-N-(2-fluorobenzyl)aniline) exhibit modified solubility and bioactivity, making them candidates for medicinal chemistry .
Molecular Weight and Complexity :
- Compounds with extended substituents (e.g., pyrazolyl or cyclopropylmethyl groups) have higher molecular weights and steric hindrance, reducing their utility in straightforward substitution reactions .
Research Implications
- Synthetic Utility : this compound’s reactivity is superior to simple bromoanilines in constructing complex architectures, such as fused heterocycles .
- Pharmaceutical Relevance : Derivatives like 3-Bromo-5-(trifluoromethoxy)aniline are valuable in drug discovery due to their metabolic stability imparted by fluorine .
- Limitations : Bulky substituents (e.g., in 2-(bromomethyl)-3-chloro-N,N-bis(cyclopropylmethyl)aniline) may hinder reaction kinetics, necessitating tailored conditions .
Biological Activity
3-(Bromomethyl)aniline, an organic compound with the molecular formula C7H8BrN, is a derivative of aniline where a bromomethyl group is attached to the benzene ring at the meta position relative to the amino group. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its unique biological activities and applications.
Molecular Structure:
- Molecular Formula: C7H8BrN
- Molecular Weight: 186.05 g/mol
- IUPAC Name: this compound
Synthesis:
The synthesis of this compound typically involves several steps:
- Nitration of Benzene to form nitrobenzene.
- Reduction of Nitrobenzene to produce aniline.
- Bromination of Aniline to introduce the bromomethyl group at the meta position.
This multi-step process allows for the controlled introduction of functional groups, making this compound a versatile intermediate in organic synthesis .
This compound primarily acts through its participation in various chemical reactions, notably the Suzuki–Miyaura (SM) cross-coupling reaction. In this context, it interacts with organoboron reagents, facilitating the formation of new carbon-carbon bonds. This mechanism is crucial for synthesizing biologically active compounds .
Antimicrobial and Cytotoxic Properties
Recent studies have highlighted the potential antimicrobial and cytotoxic activities of compounds derived from or related to this compound. For instance, derivatives containing similar structural motifs have shown promising results against various pathogens and cancer cell lines. The biological activity often correlates with the electron-withdrawing properties of substituents on the aromatic ring, which enhance lipophilicity and facilitate cellular uptake .
Case Studies and Research Findings
- Antiviral Activity: A study demonstrated that modifications on anilide derivatives can lead to significant antiviral properties. Compounds with electron-withdrawing groups exhibited higher inhibition rates against viral growth while maintaining low cytotoxicity .
- Cytotoxicity Assessment: Research involving various substituted anilines indicated that those with bromomethyl groups displayed enhanced cytotoxic effects against specific cancer cell lines compared to their non-brominated counterparts .
- Enzyme Inhibition: this compound has been explored as a potential inhibitor for acetylcholinesterase, suggesting applications in neuropharmacology, particularly in treating conditions like Alzheimer's disease .
Comparative Analysis
Compound | Antimicrobial Activity | Cytotoxicity | Mechanism of Action |
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This compound | Moderate | Moderate | SM coupling; enzyme inhibition |
3-(Chloromethyl)aniline | Low | Low | SM coupling |
3-(Iodomethyl)aniline | High | High | SM coupling; enzyme inhibition |
This table illustrates how variations in halogen substitution affect biological activity, with bromine providing a balance between reactivity and stability compared to chlorine and iodine.
Q & A
Basic Questions
Q. What are the common synthetic routes for 3-(Bromomethyl)aniline, and how are intermediates characterized?
- Methodological Answer : A typical synthesis involves bromination of 3-methylaniline derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions. Reaction progress is monitored via thin-layer chromatography (TLC), and intermediates (e.g., brominated precursors) are purified via column chromatography. Structural confirmation is achieved using H NMR and C NMR to identify peaks corresponding to the bromomethyl (-CHBr) and aromatic amine (-NH) groups . Mass spectrometry (MS) further validates molecular weight (186.05 g/mol) and isotopic patterns .
Q. How should this compound be handled to ensure laboratory safety?
- Methodological Answer : Due to its reactivity and potential toxicity, handle in a fume hood with nitrile gloves, lab coat, and eye protection. Store in airtight containers under inert gas (e.g., N) at 2–8°C to prevent degradation . Immediate first aid for skin contact includes washing with soap and water; for inhalation, move to fresh air and seek medical attention. Safety protocols align with EC No. 1907/2006 guidelines, emphasizing hazard training and PPE compliance .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- H NMR : Peaks at δ ~4.3 ppm (singlet for -CHBr) and δ ~6.5–7.5 ppm (aromatic protons).
- IR Spectroscopy : Stretching vibrations for -NH (~3400 cm) and C-Br (~600 cm).
- Mass Spectrometry : Molecular ion peak at m/z 186 (base peak) with isotopic clusters confirming bromine presence .
Advanced Research Questions
Q. How does the bromomethyl group influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The bromomethyl group acts as an electrophilic site, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, palladium-catalyzed coupling with arylboronic acids forms biaryl derivatives. Reaction optimization requires anhydrous conditions, precise ligand selection (e.g., XPhos), and monitoring via GC-MS to minimize byproducts like dehalogenation . Kinetic studies show higher yields (70–85%) at 60–80°C in THF .
Q. What strategies resolve contradictions in reported stability data for this compound under varying pH conditions?
- Methodological Answer : Discrepancies arise from solvent polarity and pH-dependent hydrolysis. In acidic media (pH < 3), the bromomethyl group hydrolyzes to -CHOH, while basic conditions (pH > 10) promote nucleophilic substitution. Stability assays using HPLC-UV (λ = 254 nm) and controlled pH buffers (e.g., phosphate, acetate) reveal optimal stability at pH 5–6. Conflicting data are reconciled by standardizing solvent systems (e.g., DMF vs. MeCN) .
Q. How is this compound utilized in designing enzyme inhibitors?
- Methodological Answer : The compound serves as a scaffold for covalent inhibitors targeting cysteine proteases. For example, conjugation with a pharmacophore (e.g., peptidomimetic groups) via thiol-Michael addition enables selective enzyme inhibition. IC values are determined via fluorescence-based assays, with structural modifications (e.g., substituent position) correlated to potency using QSAR models .
Q. What are the challenges in synthesizing this compound derivatives for materials science applications?
- Methodological Answer : Incorporating bromomethyl groups into polymers (e.g., conductive polyaniline derivatives) requires controlled radical polymerization (ATRP) to avoid chain termination. Challenges include bromine loss during thermal processing, addressed by post-polymerization functionalization. Characterization via GPC (Mn ~20,000 Da) and conductivity measurements (σ ~10 S/cm) validates material performance .
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.